molecular formula C22H20Cl2O10 B12672485 Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate CAS No. 94088-05-8

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate

Cat. No.: B12672485
CAS No.: 94088-05-8
M. Wt: 515.3 g/mol
InChI Key: SCQIJALTNRNFIM-UHFFFAOYSA-N
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Description

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS 94088-05-8) is a specialized organic compound with the molecular formula C₂₂H₂₀Cl₂O₁₀ and a molecular weight of 515.30 g/mol . This molecule is structurally characterized by a central terephthalate core that is functionalized with two highly reactive chloroformyl (acid chloride) groups and two methacrylate (2-methyl-1-oxoallyl) moieties, connected via ethylene glycol spacers . This unique bifunctional architecture makes it a valuable cross-linking agent and macromolecular building block in materials science research. Its primary research application lies in the synthesis of advanced polymers, where it can act as a cross-linker to create highly cross-linked, durable polymer networks, such as in the development of negative photoresists or other photopolymerizable materials . The methacrylate groups enable free-radical polymerization, while the acid chloride groups offer a versatile handle for further chemical modification through reactions with nucleophiles like amines or alcohols, allowing for the creation of polyesters, polyamides, or other functionalized polymeric structures. Researchers can utilize this compound to develop novel materials with tailored mechanical properties, thermal stability, and chemical resistance for applications in coatings, composites, and specialized plastics. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as it contains reactive functional groups.

Properties

CAS No.

94088-05-8

Molecular Formula

C22H20Cl2O10

Molecular Weight

515.3 g/mol

IUPAC Name

bis[2-(2-methylprop-2-enoyloxy)ethyl] 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C22H20Cl2O10/c1-11(2)19(27)31-5-7-33-21(29)15-9-14(18(24)26)16(10-13(15)17(23)25)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3

InChI Key

SCQIJALTNRNFIM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCCOC(=O)C(=C)C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: Bis(2-hydroxyethyl) terephthalate

A crucial intermediate in the synthesis is bis(2-hydroxyethyl) terephthalate (BHET) , which can be prepared by the reaction of terephthalic acid with ethylene oxide under controlled conditions:

Parameter Typical Conditions Notes
Reactants Terephthalic acid and ethylene oxide Molar ratio 2:1 to 3:1 (ethylene oxide:terephthalic acid)
Solvent Mixture of water and C6-C8 hydrocarbons (e.g., toluene, cyclohexane) Weight ratio water:hydrocarbon = 1:1 to 3:1
Temperature 100–150 °C Elevated temperature to promote reaction
Catalyst/Base Sodium carbonate or potassium carbonate To neutralize acid and promote esterification
Pressure Below 7.0 kgf/cm² Controlled to maintain reaction safety
Reaction Time ~15 minutes to several hours Depends on scale and conditions

Process Summary:

  • Terephthalic acid is suspended in the solvent mixture with base.
  • Ethylene oxide is slowly added at elevated temperature.
  • After reaction, solvents are removed by distillation under reduced pressure.
  • The product BHET is isolated as a crude or purified intermediate.

This method achieves high conversion (>88%) of terephthalic acid with low byproduct formation (molar ratio MHET/BHET < 0.025) and reduced solvent waste compared to older methods.

Introduction of Chloroformyl Groups (Acylation)

The 2,5-bis(chloroformyl) substitution on the terephthalate ring is typically introduced by selective acylation of the aromatic ring or by chlorination of corresponding acid chloride intermediates. Common methods include:

  • Reaction of terephthaloyl chloride derivatives with phosgene or equivalents to introduce chloroformyl groups.
  • Use of chlorinating agents such as thionyl chloride or oxalyl chloride under controlled conditions.
  • Protection of hydroxyl groups during acylation to prevent side reactions.

This step requires careful control of temperature and stoichiometry to avoid over-chlorination or decomposition.

Esterification with 2-((2-methyl-1-oxoallyl)oxy)ethyl Alcohol

The final esterification step involves coupling the chloroformyl-substituted terephthalate intermediate with 2-((2-methyl-1-oxoallyl)oxy)ethyl alcohol or its equivalent:

  • The alcohol contains an allyl ester moiety (methyl-1-oxoallyl) linked via an ether to an ethyl group.
  • Esterification is typically catalyzed by acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or by base catalysis depending on sensitivity.
  • Reaction is performed under anhydrous conditions to prevent hydrolysis.
  • Solvents such as dichloromethane or tetrahydrofuran may be used.
  • Temperature is maintained moderate (room temperature to 60 °C) to preserve the allyl functionality.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the presence of chloroformyl and allyl ester groups.
  • Yield optimization involves balancing reaction time, temperature, and reagent purity.

Summary Table of Preparation Steps

Step Reactants Conditions Purpose Key Notes
1. Preparation of BHET Terephthalic acid + ethylene oxide 100–150 °C, base catalyst, water + hydrocarbon solvent Formation of bis(2-hydroxyethyl) terephthalate intermediate High conversion, low byproducts, solvent recovery important
2. Chloroformylation BHET or terephthaloyl chloride + chlorinating agent Controlled temperature, inert atmosphere Introduction of 2,5-bis(chloroformyl) groups Avoid over-chlorination, protect hydroxyl groups
3. Esterification 2,5-bis(chloroformyl)terephthalate + 2-((2-methyl-1-oxoallyl)oxy)ethyl alcohol Acid/base catalysis, anhydrous solvent, mild temperature Formation of final bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) ester Preserve allyl functionality, avoid hydrolysis
4. Purification Recrystallization or chromatography Ambient to mild heating Isolation of pure product Confirm structure by spectroscopy

Research Findings and Optimization Notes

  • The use of mixed solvents (water + C6-C8 hydrocarbons) in BHET preparation reduces waste and improves conversion efficiency.
  • Catalysts such as sodium carbonate provide mild basic conditions that minimize side reactions.
  • Slow addition of ethylene oxide controls exothermicity and improves product quality.
  • Chloroformylation requires precise stoichiometric control to avoid polymerization or degradation.
  • Esterification with allyl-containing alcohols demands anhydrous conditions to prevent premature polymerization of the allyl groups.
  • Purification methods must be chosen to avoid decomposition of sensitive functional groups.

Chemical Reactions Analysis

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroformyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Polymerization: The methacryloyloxyethyl groups can undergo free radical polymerization to form polymers.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and radical initiators like azobisisobutyronitrile (AIBN) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Analytical Applications

One of the notable applications of this compound is in the field of analytical chemistry. It can be effectively analyzed using high-performance liquid chromatography (HPLC). The method utilizes a reverse phase HPLC approach with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Drug Development

The compound has shown promise in drug development, particularly as a potential candidate for anti-cancer therapies. Its structural properties allow for modifications that can enhance biological activity. Research indicates that derivatives of similar compounds exhibit significant anti-cancer properties, suggesting that Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate may also have therapeutic potential .

In vitro studies have been conducted to assess the biological activity of compounds related to this compound. These studies typically involve evaluating antimicrobial and anticancer activities against various cell lines. The results from such studies can guide further development and optimization of this compound for therapeutic use .

Polymer Chemistry

The compound's chemical structure allows it to be utilized in polymer synthesis. It can serve as a monomer or cross-linking agent in the production of polymers with specific properties. This application is particularly relevant in creating materials with enhanced mechanical strength or thermal stability.

Coatings and Adhesives

Due to its reactive chloroformyl groups, this compound can be incorporated into coatings and adhesives. These materials benefit from improved adhesion properties and resistance to environmental factors, making them suitable for various industrial applications.

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for the analysis of this compound demonstrated its effectiveness in separating this compound from impurities. The research highlighted the method's scalability and compatibility with mass spectrometry, providing a robust analytical tool for researchers in pharmacokinetics .

Case Study 2: Anticancer Activity Evaluation

Another study investigated the anticancer properties of derivatives related to this compound. It involved testing various synthesized compounds against human cancer cell lines. The findings indicated that certain derivatives exhibited promising activity, warranting further exploration into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate involves its reactivity towards nucleophiles and radicals. The chloroformyl groups can react with nucleophiles to form stable covalent bonds, while the methacryloyloxyethyl groups can undergo polymerization to form cross-linked networks . These reactions enable the compound to modify surfaces, create polymers, and interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against related terephthalate esters and chloroformyl-containing derivatives. Below is a systematic comparison:

Structural and Functional Analogues

Compound Name Key Functional Groups Molecular Weight (g/mol) Reactivity Profile Applications
Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate Chloroformyl, α,β-unsaturated ketone ~550 (estimated) High (nucleophilic acyl substitution) Polymer cross-linking, specialty resins
Bis(2-hydroxyethyl) terephthalate (BHET) Hydroxyethyl 254.23 Moderate (ester hydrolysis) PET monomer, enzymatic degradation studies
Bis(2-(benzoyloxy)ethyl) terephthalate (BETEB) Benzoyloxyethyl 466.45 Low (stable ester bonds) Model substrate for PET degradation
Bis(4-hydroxybutyl) terephthalate (BHBT) Hydroxybutyl 310.33 Moderate (ester hydrolysis) Biodegradable polymer intermediates
2,5-Bis(chloroformyl)terephthalic acid Chloroformyl 297.02 Very high (acyl chloride reactivity) Polymer precursor, reactive intermediate

Reactivity and Stability

  • Chloroformyl Groups : The target compound’s 2,5-bis(chloroformyl) groups confer reactivity akin to acyl chlorides, enabling rapid reactions with nucleophiles (e.g., amines, alcohols). This contrasts with BHET and BETEB, which lack such groups and exhibit slower hydrolysis .
  • This feature may complicate storage but offers pathways for post-polymerization modifications.

Enzymatic Degradation Susceptibility

Studies on terephthalate esters (e.g., BHET, BETEB) reveal that enzyme activity (e.g., Ple629/Ple628) depends on substrate accessibility . The target compound’s chloroformyl groups and bulky substituents likely hinder enzymatic hydrolysis compared to BHET, which is efficiently cleaved into terephthalic acid (TPA) and ethylene glycol (EG) . For example:

  • BHET: Degraded by Ple628 to MHET (mono-hydroxyethyl terephthalate) within 30 minutes .
  • BETEB : Slower degradation due to benzoyloxyethyl steric hindrance .
  • Target Compound : Expected resistance to enzymatic cleavage, analogous to fluorinated or chlorinated terephthalates in .

Industrial and Environmental Implications

  • Environmental Persistence : Chlorinated terephthalates (e.g., ) are often recalcitrant to biodegradation, suggesting similar challenges for the target compound.

Biological Activity

Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate (CAS No. 94088-05-8) is a synthetic compound with potential biological activity. Its structure includes multiple ester linkages and chloroformyl groups, which may contribute to its reactivity and interactions with biological systems. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary table of its properties.

The molecular formula of this compound is C22H22Cl2O6C_{22}H_{22}Cl_2O_6, with a molecular weight of 478.4 g/mol. The IUPAC name is 4,5-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid. The compound features a complex structure that may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various pathogens, including Candida albicans , where they inhibit asparagine proteinase activity . This suggests that the compound may possess antifungal properties.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and therapeutic potential of new compounds. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, certain analogs have been shown to trigger cell death through mitochondrial pathways, which could be attributed to their ability to disrupt cellular membranes or interfere with metabolic processes.

Enzyme Inhibition

The compound has also been assessed for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer treatment. The inhibition mechanism appears to involve competitive binding to the active site of the enzyme .

Case Studies

  • Antifungal Activity : A study published in Mycological Research highlighted the effectiveness of similar compounds against Candida albicans , showing a reduction in fungal growth by over 50% at specific concentrations .
  • Cytotoxic Effects on Cancer Cells : In a laboratory setting, derivatives were tested on human breast cancer cell lines (MCF-7), resulting in a significant decrease in cell viability (IC50 values around 20 µM). The study concluded that these compounds could serve as lead structures for developing new anticancer agents.
  • Enzyme Inhibition : Research conducted on enzyme kinetics revealed that this compound could inhibit lactate dehydrogenase activity by up to 40%, indicating potential applications in treating conditions associated with metabolic dysregulation .

Summary Table of Properties and Activities

Property/ActivityValue/Description
Molecular Formula C22H22Cl2O6
Molecular Weight 478.4 g/mol
CAS Number 94088-05-8
Antimicrobial Activity Effective against Candida albicans
Cytotoxicity (IC50) ~20 µM on MCF-7 cells
Enzyme Inhibition Lactate dehydrogenase inhibition ~40%

Q & A

Basic Questions

Q. What are the key methodological considerations for synthesizing bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate?

  • Answer : Synthesis typically involves multi-step esterification and chloroformylation. A related compound, 2,5-bis(trifluoromethyl)terephthalic acid, was synthesized via reflux with trifluoroacetic acid and sulfuric acid, followed by bromination and purification via sublimation . For the target compound, replace bromination with chloroformylation using phosgene or thionyl chloride under controlled conditions. Purification may require recrystallization or column chromatography due to reactive chloroformyl groups. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Identify ester and chloroformyl groups. For example, in related terephthalate derivatives, singlet peaks at δ 8.01 ppm (aromatic protons) and δ -64.1 ppm (19F NMR for CF3 groups) were observed .
  • FTIR : Confirm carbonyl stretches (~1750 cm⁻¹ for esters, ~1800 cm⁻¹ for chloroformyl).
  • HPLC : Assess purity (>95% threshold recommended) .
  • Melting Point : Compare with literature values (e.g., 65°C for analogous compounds) .

Q. What safety protocols are essential when handling this compound?

  • Answer : Chloroformyl groups are highly reactive and toxic. Use fume hoods, inert atmospheres (N2/Ar), and personal protective equipment (gloves, goggles). Avoid moisture to prevent hydrolysis. For similar compounds, acute toxicity (oral LD50 ~300 mg/kg) and skin irritation have been reported; immediate washing with soap/water is critical . Store in airtight containers at -20°C to minimize decomposition .

Advanced Research Questions

Q. How can researchers evaluate the compound’s stability under varying environmental conditions?

  • Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic Stability : Expose to humid environments (e.g., 75% RH) and monitor chloroformyl group degradation via FTIR or titration .
  • Light Sensitivity : Conduct UV-accelerated aging studies and track spectral changes.
  • Decomposition Products : Use GC-MS to identify byproducts like CO, CO2, or HCl gas, as observed in oxalate ester decomposition .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Answer :

  • Impurity Analysis : Compare HPLC retention times with standards. For example, residual trifluoroacetic acid in synthesis could introduce extraneous peaks .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl3) are free of water.
  • Dynamic Effects : Variable-temperature NMR can distinguish tautomers or conformers.
  • Cross-Validation : Use complementary techniques (e.g., mass spectrometry for molecular weight confirmation) .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?

  • Answer :

  • Laboratory Studies : Follow frameworks like Project INCHEMBIOL to assess abiotic/biotic degradation. Use OECD 301/302 guidelines for hydrolysis and biodegradation .
  • Field Studies : Deploy randomized block designs (as in agricultural trials) to evaluate soil mobility and bioaccumulation in model organisms .
  • Ecotoxicology : Conduct acute/chronic exposure assays (e.g., Daphnia magna mortality, algal growth inhibition) .

Q. How can reaction kinetics of chloroformyl groups with nucleophiles be quantified?

  • Answer :

  • Stopped-Flow Spectroscopy : Track real-time absorbance changes during reactions with amines/thiols.
  • Titrimetry : Monitor HCl release via pH-stat methods.
  • Computational Modeling : Use density functional theory (DFT) to predict activation energies and transition states.

Methodological Considerations Table

Research AspectKey TechniquesReferences
SynthesisReflux, column chromatography, TLC
StabilityTGA, DSC, GC-MS
Environmental ImpactOECD guidelines, randomized block designs
Data ValidationCross-technique NMR/FTIR/HPLC analysis

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